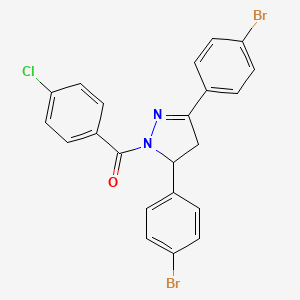
Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) is an organometallic compound that features a central iron atom coordinated to a complex ligand system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) typically involves the coordination of iron(2+) with the ligand system. The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron center. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such organometallic compounds often involve large-scale coordination reactions under controlled temperature and pressure conditions. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) can undergo various types of reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may yield iron(0) complexes.
Scientific Research Applications
Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic transformations, such as hydrogenation and cross-coupling reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or magnetic properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) involves the coordination of the iron center to various substrates. The iron center can facilitate electron transfer processes, making it an effective catalyst. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with a similar iron center but different ligand system.
Iron(II) Phthalocyanine: Another iron-based compound with a different ligand environment.
Uniqueness
Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) is unique due to its specific ligand system, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and applications in ways that differ from other iron-based compounds.
Properties
CAS No. |
851308-43-5 |
|---|---|
Molecular Formula |
C43H40FeOP2 |
Molecular Weight |
690.585 |
IUPAC Name |
carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) |
InChI |
InChI=1S/C36H34OP2.C5H10.2CH3.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;;;/h1-14,16-24,26,33,35-37H,15,25,27H2;1-5H2;2*1H3;/q;;2*-1;+2/t33?,35?,36-;;;;/m0..../s1 |
InChI Key |
MQOCGLDEAUDWLV-UNKLIRAQSA-N |
SMILES |
[CH3-].[CH3-].C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2381472.png)
![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)
![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2381482.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2381483.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381485.png)
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2381487.png)
![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)

